Suboptimal reactivity from chloromethyl analogs or incorrect halogen positioning can stall your synthesis. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene (CAS 1198-51-2) solves this with its highly reactive bromomethyl group-providing faster coupling under mild conditions-and the electronically tuned 5-chloro substitution essential for consistent SAR studies. This bifunctional scaffold enables rapid diversification of benzothiophene libraries for kinase, metabolic enzyme, or CNS receptor targets. Key advantages:
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3-(Bromomethyl)-5-chlorobenzo[b]thiophene, CAS 1198-51-2, is a bifunctional heterocyclic intermediate essential for advanced organic synthesis. Its structure combines a highly reactive bromomethyl group at the C3 position, ideal for nucleophilic substitution and elaboration, with a chlorine atom at the C5 position. This specific halogenation pattern on the benzothiophene core, a privileged scaffold in medicinal chemistry, serves to modulate the electronic properties, lipophilicity, and metabolic stability of downstream compounds, making it a strategic choice for developing novel pharmaceuticals and functional materials.
Procuring a seemingly similar analog, such as the corresponding 3-(chloromethyl) derivative or a different positional isomer, can lead to significant process failures and suboptimal results. The bromomethyl group offers superior reactivity compared to a chloromethyl group due to bromide being a more effective leaving group, enabling reactions under milder conditions and in shorter timeframes—a critical processability advantage. Furthermore, the specific 5-chloro substitution is not arbitrary; altering the halogen's position (e.g., to C7) or removing it entirely changes the molecule's electronic and steric profile, which can drastically alter binding affinity at a biological target or render a synthetic route to a patented compound invalid.
The C-Br bond in the bromomethyl group is weaker and bromide is a better leaving group than chloride, making 3-(Bromomethyl)-5-chlorobenzo[b]thiophene a more reactive and efficient electrophile in key C-C and C-heteroatom bond-forming reactions compared to its 3-(chloromethyl) analog. This enhanced reactivity allows for the use of milder reaction conditions, shorter reaction times, and potentially higher yields, which are significant advantages in both laboratory-scale synthesis and industrial process scale-up.
| Evidence Dimension | Chemical Reactivity (Leaving Group Ability) |
| Target Compound Data | Bromomethyl group (Good leaving group) |
| Comparator Or Baseline | Chloromethyl group (Poorer leaving group) |
| Quantified Difference | Qualitatively higher reactivity leading to faster reactions or milder conditions. |
| Conditions | Standard nucleophilic substitution (SN2) reactions common in pharmaceutical and materials synthesis. |
This directly translates to lower energy costs, higher throughput, and improved process economics for any buyer performing subsequent chemical modifications.
In electrophilic cyclization reactions to form functionalized benzo[b]thiophenes—a core synthetic strategy—the choice of halogen precursor is critical to the outcome. For the synthesis of 2-(3-halobenzo[b]thiophen-2-yl)propan-2-ol derivatives, the use of a bromo-precursor route resulted in a significantly higher yield than the chloro-precursor route (85% vs. 77%). In another case, cyclization with a bromide source was successful while the corresponding reaction with a chloride source failed entirely, demonstrating the non-interchangeability of halogen precursors for achieving specific synthetic targets.
| Evidence Dimension | Isolated Product Yield |
| Target Compound Data | 85% (for bromo-analog) |
| Comparator Or Baseline | 77% (for chloro-analog) |
| Quantified Difference | +8% absolute yield advantage for the bromo derivative. |
| Conditions | Electrophilic cyclization of a substituted propargyl alcohol to form 2-(3-halobenzo[b]thiophen-2-yl)propan-2-ol derivatives. |
Selecting this bromo-functionalized precursor can directly increase the efficiency and material output of a synthetic campaign, reducing waste and cost.
The benzothiophene scaffold is a 'privileged structure' in drug discovery, and the specific placement of halogen substituents is a key strategy for modulating biological activity. The 5-chloro substituent on this compound is integral for defining its physicochemical properties, such as lipophilicity and metabolic stability, which in turn govern receptor binding affinity and pharmacokinetic profiles. Substituting this with an alternative isomer (e.g., 7-chloro) or the unsubstituted parent compound would result in a distinct molecule with a different biological activity profile, making this specific CAS number essential for targeted drug development programs.
| Evidence Dimension | Structure-Activity Relationship (SAR) Driver |
| Target Compound Data | Defined electronic and steric properties from 5-chloro group. |
| Comparator Or Baseline | Unsubstituted or other positional isomers (e.g., 7-chloro) with different properties. |
| Quantified Difference | Qualitatively different biological and pharmacokinetic outcomes. |
| Conditions | Typical drug discovery cascade involving screening, lead optimization, and ADME profiling. |
For researchers in drug discovery, procuring this exact isomer is a prerequisite for achieving the desired target engagement and developing a viable clinical candidate.
In medicinal chemistry programs targeting kinases, metabolic enzymes, or CNS receptors, this compound is the right choice for synthesizing libraries of analogs. The defined 5-chloro substituent provides a consistent baseline for evaluating other modifications, while the reactive bromomethyl handle allows for rapid and efficient diversification at the C3 position.
Given that related benzothiazole and benzothiophene structures are precursors to potent aldose reductase inhibitors like Zopolrestat, this compound is an ideal starting material for developing next-generation ARIs for diabetic complications. Its specific halogenation pattern offers a vector for optimizing potency and pharmacokinetic properties over existing scaffolds.
For process chemistry and contract manufacturing, where efficiency and throughput are paramount, the superior reactivity of the bromomethyl group makes this the preferred starting material. It facilitates faster reaction times and milder conditions for coupling reactions, improving the overall economics of producing advanced intermediates at scale.
Corrosive;Irritant